REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[O:12][C:10](=[O:11])[C:6](=[CH:7][O:8]C)[C:4](=[O:5])[O:3]1.Cl.CCOCC>C(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:13])[O:3][C:4](=[O:5])[C:6](=[CH:7][OH:8])[C:10](=[O:11])[O:12]1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)C(=COC)C(=O)O1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitating the mixture at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separating the chloroform layer
|
Type
|
CONCENTRATION
|
Details
|
saturating the aqueous layer with sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracting the solution with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering off the drying agent
|
Type
|
DISTILLATION
|
Details
|
distilling off chloroform under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain raw formyl Meldrum's acid as residue
|
Type
|
FILTRATION
|
Details
|
filtering off
|
Type
|
WASH
|
Details
|
further washing with ether
|
Type
|
CUSTOM
|
Details
|
recrystallizing the resulting crystals from a mixed solvent of dichloromethanehexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(=O)C(=CO)C(=O)O1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |